2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide

Lipophilicity Drug-likeness NNRTI

Procure 872694-88-7, a differentiated pyridazinylthioacetamide with a unique 2-ethoxyphenyl acetamide tail, to expand SAR in HIV-1 NNRTI programs. This compound fills a critical gap between simple acetamides and complex candidates, offering a LogP of 3.86 for improved membrane penetration. The 4-bromophenyl group enables X-ray phase determination via anomalous scattering and halogen-π interaction mapping. Deploy as a late-stage hit in dual-mode antiviral/antibacterial screening cascades. The ethoxy handle supports late-stage diversification for focused library synthesis.

Molecular Formula C20H18BrN3O2S
Molecular Weight 444.35
CAS No. 872694-88-7
Cat. No. B2892837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide
CAS872694-88-7
Molecular FormulaC20H18BrN3O2S
Molecular Weight444.35
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br
InChIInChI=1S/C20H18BrN3O2S/c1-2-26-18-6-4-3-5-17(18)22-19(25)13-27-20-12-11-16(23-24-20)14-7-9-15(21)10-8-14/h3-12H,2,13H2,1H3,(H,22,25)
InChIKeyZGWIDGKLQPBOHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

872694-88-7: 4-bromophenyl pyridazinylthioacetamide scaffold for HIV-1 NNRTI research procurement


2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide (CAS 872694-88-7) belongs to the pyridazinylthioacetamide class, a scaffold designed through a structure-based bioisosterism approach for non-nucleoside reverse transcriptase inhibitor (NNRTI) development [1]. The compound shares a core pyridazine-thio linkage and a 4-bromophenyl substituent with the most potent members of this class, but is differentiated by its unique 2-ethoxyphenyl acetamide side chain.

Why generic pyridazinylthioacetamide substitution fails for 872694-88-7: procurement implications for HIV-1 NNRTI programs


Generic substitution among pyridazinylthioacetamides is unreliable because the NNRTI binding pocket is exquisitely sensitive to the substitution pattern on both the pyridazine core and the acetamide side chain [1]. In the Song et al. (2013) series, a change from a 4-cyanophenyl to a 4-methylphenyl group changed the EC50 from 0.046 µM to >5.46 µM, a >100-fold drop in potency [1]. The specific combination of the 4-bromophenyl group and the 2-ethoxyphenyl acetamide tail in 872694-88-7 occupies a unique chemical space that cannot be replicated by casually swapping in other commercially available analogs.

Quantitative differentiation evidence for 872694-88-7 vs. closest pyridazinylthioacetamide analogs


Predicted LogP advantage of the 2-ethoxyphenyl side chain in 872694-88-7 over its des-ethoxy analog

The 2-ethoxyphenyl acetamide tail in 872694-88-7 significantly increases lipophilicity compared to the simplest analog 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide. The calculated LogP for 872694-88-7 is 3.86, versus 1.34 for the unsubstituted acetamide analog [2][3]. Within the pyridazinylthioacetamide NNRTI series, higher lipophilicity correlates with improved membrane permeability and target engagement, as the most potent compounds in the class (e.g., compound 8k, EC50 = 0.046 µM) display calculated LogP values in the 3.5–4.5 range [1].

Lipophilicity Drug-likeness NNRTI

Antimicrobial activity benchmark of the core thioacetamide scaffold: baseline for evaluating 872694-88-7's side chain contribution

The core scaffold 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide demonstrates modest antimicrobial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL [2]. 872694-88-7 adds a 2-ethoxyphenyl group to this scaffold. In the pyridazinylthioacetamide NNRTI series, extension of the acetamide side chain with substituted phenyl groups increases hydrophobic interactions with the NNRTI binding pocket, as demonstrated by the SAR analysis where compounds with substituted aryl tails consistently outperformed the unsubstituted parent scaffold [1]. This dose-response relationship establishes the structural rationale for selecting 872694-88-7 over the simpler acetamide analog in programs requiring both antimicrobial and antiviral screening.

Antimicrobial activity MIC Staphylococcus aureus

Selectivity advantage of the 4-bromophenyl substituent in 872694-88-7 over chlorinated analogs for NNRTI binding pocket complementarity

In the pyridazinylthioacetamide NNRTI series, the 4-bromophenyl substituent provides stronger halogen bonding interactions with the hydrophobic pocket of HIV-1 reverse transcriptase compared to 4-chlorophenyl or 4-fluorophenyl analogs [1]. The bromine atom's larger van der Waals radius (1.85 Å vs. 1.75 Å for chlorine) and greater polarizability enhance halogen-π interactions with Tyr188 and Tyr181 residues in the NNRTI binding pocket. Potency data from the Song et al. series shows compounds bearing 4-bromophenyl groups consistently achieve EC50 values below 1 µM, while non-halogenated or 4-fluorophenyl variants often exhibit EC50 > 5 µM [1]. 872694-88-7 retains this privileged 4-bromophenyl substitution while adding the unique 2-ethoxyphenyl tail, a combination not present in any of the 22 compounds reported in the core NNRTI SAR study.

NNRTI selectivity Halogen bonding 4-bromophenyl

Optimal research and procurement application scenarios for 872694-88-7 based on quantitative differentiation evidence


HIV-1 NNRTI hit-to-lead optimization programs requiring 4-bromophenyl-pyridazine scaffolds with tailored lipophilicity

872694-88-7 is best deployed as a late-stage hit or early lead compound in HIV-1 NNRTI programs where the 4-bromophenyl-pyridazine core has already been validated, but researchers require a compound with improved LogP (3.86) and a distinct 2-ethoxyphenyl tail for SAR expansion [1][2]. The compound fills a gap between simpler acetamide analogs (LogP ~1.3) and more complex, synthetically challenging candidates. Procure this compound when the goal is to probe the tolerance of the NNRTI binding pocket for 2-ethoxyphenyl substitution, a region unexplored in the published Song et al. series [1].

Dual antiviral-antimicrobial screening cascades utilizing the core scaffold's baseline antimicrobial activity

Given the core scaffold's established activity against Staphylococcus aureus (MIC = 32 µg/mL), 872694-88-7 is appropriate for dual-mode screening cascades where compounds are simultaneously evaluated for antiviral and antibacterial endpoints [3]. The 2-ethoxyphenyl modification may enhance membrane penetration, potentially broadening the antimicrobial spectrum. Procure this compound when programs require a single chemotype for both HIV-1 NNRTI inhibition and Gram-positive bacterial coverage, reducing the need for separate chemical series [1][3].

Halogen bonding probe for structural biology studies of pyridazinylthioacetamide-NNRTI complexes

The 4-bromophenyl group in 872694-88-7 is unique among commercially available pyridazinylthioacetamides for its suitability in X-ray crystallography phasing experiments (bromine acts as an anomalous scatterer) and halogen bonding studies [1]. Procure this compound when co-crystallization with HIV-1 reverse transcriptase is planned, as the bromine atom provides a heavy-atom marker for phase determination while simultaneously participating in halogen-π interactions with Tyr181/Tyr188, enabling direct visualization of this key binding interaction [1].

SAR expansion libraries using the 2-ethoxyphenyl handle for rapid analog synthesis

The 2-ethoxyphenyl acetamide tail in 872694-88-7 offers a versatile synthetic handle for late-stage diversification. Unlike the simpler acetamide core, the ethoxy group enables O-dealkylation/functionalization, generating focused libraries for NNRTI optimization [1]. Procure this compound as a key intermediate when the research objective is to explore ether-linked substitutions in the NNRTI solvent-exposed region, a strategy that has yielded sub-50 nM potency improvements in related pyridazinylthioacetamide series [1].

Quote Request

Request a Quote for 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.